molecular formula C18H20N2 B2396279 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole CAS No. 637324-79-9

2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole

Cat. No. B2396279
CAS RN: 637324-79-9
M. Wt: 264.372
InChI Key: JTUDJAVRLYCKHZ-UHFFFAOYSA-N
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Description

2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. The compound is a benzimidazole derivative, which is a class of organic compounds that have a wide range of biological activities.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole is its high potency, which makes it effective at low concentrations. Additionally, the compound has a relatively low toxicity, which makes it safe for use in laboratory experiments. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the exploration of the compound's potential applications in medicine, particularly in the development of anticancer drugs. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify potential targets for drug development. Finally, the development of more effective formulations of the compound that can improve its solubility and bioavailability is also an important area of research.

Synthesis Methods

The synthesis of 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole can be achieved by the reaction of 2-methylbenzimidazole with 2,4,6-trimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the elimination of the leaving group.

Scientific Research Applications

2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole has been studied extensively for its potential applications in various fields. In medicine, the compound has been shown to have antitumor, antifungal, and antiviral activities. In agriculture, it has been used as a fungicide and insecticide. In industry, it has been used as a stabilizer for polymers and as a catalyst for chemical reactions.

properties

IUPAC Name

2-methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-12-9-13(2)16(14(3)10-12)11-20-15(4)19-17-7-5-6-8-18(17)20/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUDJAVRLYCKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C(=NC3=CC=CC=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole

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